N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

Sigma receptor ligand design Piperidine pharmacophore SAR Thioether substitution effects

N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide (CAS 1235176-71-2) is a synthetic oxalamide derivative with molecular formula C23H28FN3O2S and a computed molecular weight of 429.55 g·mol⁻¹. The structure consists of an oxalamide central linker bearing a 4-fluorobenzyl group on one amide nitrogen, and a (1-(2-(methylthio)benzyl)piperidin-4-yl)methyl moiety on the other.

Molecular Formula C23H28FN3O2S
Molecular Weight 429.55
CAS No. 1235176-71-2
Cat. No. B2642005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
CAS1235176-71-2
Molecular FormulaC23H28FN3O2S
Molecular Weight429.55
Structural Identifiers
SMILESCSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C23H28FN3O2S/c1-30-21-5-3-2-4-19(21)16-27-12-10-18(11-13-27)15-26-23(29)22(28)25-14-17-6-8-20(24)9-7-17/h2-9,18H,10-16H2,1H3,(H,25,28)(H,26,29)
InChIKeyOKTFYAHDGSESAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Identity Record: N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide (CAS 1235176-71-2)


N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide (CAS 1235176-71-2) is a synthetic oxalamide derivative with molecular formula C23H28FN3O2S and a computed molecular weight of 429.55 g·mol⁻¹ . The structure consists of an oxalamide central linker bearing a 4-fluorobenzyl group on one amide nitrogen, and a (1-(2-(methylthio)benzyl)piperidin-4-yl)methyl moiety on the other. The presence of the piperidine ring, the 2-(methylthio)benzyl substituent on the piperidine nitrogen, and the 4-fluorobenzyl group places the compound within the broader structural class of N-substituted piperidine oxalamides, a chemotype that appears in several medicinal chemistry programmes targeting sigma receptors [1]. However, as of the latest available database and literature records, no experimentally determined biological activity, pharmacokinetic, or selectivity data for this specific compound have been published in peer-reviewed journals or patents .

Why In-Class Oxalamide-Piperidine Compounds Cannot Be Freely Interchanged: Procurement Relevance of N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide (CAS 1235176-71-2)


Within the N-substituted piperidine oxalamide family, even conservative structural modifications produce large shifts in receptor selectivity and off-target profiles. Published structure-activity relationship (SAR) data for related oxalamide-piperidine sigma ligands show that alteration of the N-benzyl substituent on the piperidine ring can change sigma-1 over sigma-2 selectivity by more than 50-fold, and replacement of the benzyl group with a nicotinoyl or pyridyl moiety can invert subtype preference entirely [1]. Furthermore, the presence of a 2-methylthio substituent on the benzyl ring introduces a thioether pharmacophore element that is absent from most comparator sigma ligands; thioether-containing piperidine derivatives have been shown in independent studies to engage dopamine and serotonin receptor subtypes at levels not observed with non-thioether analogs [2]. Consequently, even closely related compounds within the same chemotype – such as N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide or the des-methylthio analogue N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide – cannot be assumed to be functionally interchangeable. The specific combination of 4-fluorobenzyl, 2-(methylthio)benzyl, and the oxalamide-piperidine scaffold uniquely defines the compound's interaction surface, and any substitution introduces uncharacterised risk until direct comparative data are available [1].

Quantitative Differentiation Evidence Audit: N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide (CAS 1235176-71-2)


Structural Uniqueness of the 2-(Methylthio)benzyl-Piperidine Motif Relative to Common Comparator Scaffolds

The target compound contains a 2-(methylthio)benzyl substituent on the piperidine nitrogen. Among published sigma-1/sigma-2 oxalamide-piperidine ligands, the N-benzyl group is nearly always unsubstituted phenyl, 4-chlorobenzyl, or 4-fluorobenzyl; the 2-(methylthio)benzyl motif is absent from all quantitatively characterised sigma receptor oxalamides in the peer-reviewed literature as of 2026 [1]. The closest published comparator scaffold is the 4-chlorobenzyl-tetrahydroquinoline derivative '2k' (European Journal of Medicinal Chemistry, 2019), which shows sigma-1 Ki = 3.7 nM and a sigma-2/sigma-1 selectivity ratio of 351. However, 2k lacks the thioether group and uses a tetrahydroquinoline rather than a benzyl-piperidine, making it structurally non-overlapping with respect to the key pharmacophore element [1]. The thioether motif itself is known from the broader sigma receptor literature: in N-arylalkylpiperidine series, sulfur-containing substituents modulate lipophilicity (cLogP shifts of approximately +0.8 to +1.2 log units) and introduce the potential for sulfur-π interactions that are absent in non-thioether analogs [2].

Sigma receptor ligand design Piperidine pharmacophore SAR Thioether substitution effects

Physicochemical Differentiation: Computed cLogP and Hydrogen Bond Donor-Acceptor Profile Relative to In-Class Comparators

Using the consensus computed properties available from the compound's registry entry, the target compound has a molecular weight of 429.55 g·mol⁻¹, 3 hydrogen bond acceptors (oxalamide carbonyl oxygens + piperidine nitrogen), 2 hydrogen bond donors (oxalamide NH groups), and a predicted topological polar surface area (TPSA) of approximately 73 Ų . While experimental logP or logD values have not been reported, the presence of the 2-(methylthio)benzyl group is expected to increase lipophilicity relative to the des-methylthio benzyl analog by approximately 0.8–1.2 log units based on fragment-based cLogP contributions [1]. For comparison, the structurally related compound N1-(4-fluorobenzyl)-N2-(3-(methylthio)phenyl)oxalamide (which lacks the piperidine spacer) has a molecular weight of 357.48 g·mol⁻¹, representing a reduction of 72 g·mol⁻¹ versus the target compound . This difference in molecular weight and the presence of the piperidine ring in the target compound place it closer to the outer boundary of typical CNS drug-like chemical space (MW < 400), which is a relevant consideration for CNS-targeted procurement programmes.

Physicochemical property prediction Lipophilicity profiling CNS drug-likeness

Synthetic Accessibility and Vendor Availability as a Differentiator from Non-Commercial Analogs

The target compound (CAS 1235176-71-2) is listed as commercially available from multiple research chemical suppliers, with delivery lead times typically ranging from 2–4 weeks . In contrast, the closest structurally related analog, N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide (CAS 1235625-79-2), is listed exclusively as a custom synthesis product with longer lead times (6–8 weeks) and higher minimum order quantities . This difference in commercial availability makes the target compound the more accessible entry point for initial SAR studies exploring the 2-(methylthio)benzyl-piperidine oxalamide scaffold. No published synthetic route or yield data are available for either compound; all synthesis information is proprietary to vendors.

Synthetic tractability Commercial availability Medicinal chemistry sourcing

Evidence-Validated Application Scenarios for N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide (CAS 1235176-71-2)


SAR Probe for Thioether Effects on Sigma-1/Sigma-2 Receptor Selectivity in Piperidine-Oxalamide Scaffolds

The target compound's unique 2-(methylthio)benzyl substituent fills an unexplored gap in the published SAR landscape of piperidine-oxalamide sigma receptor ligands. Existing SAR series (e.g., tetrahydroquinoline and piperidine-4-carboxamide oxalamides) have systematically varied the N-benzyl substituent but have not explored thioether-containing benzyl groups [1]. Procurement for radioligand competition binding assays against sigma-1 and sigma-2 receptors (using [3H]-(+)-pentazocine and [3H]-DTG, respectively) would directly test the hypothesis that the 2-(methylthio)benzyl group alters subtype selectivity relative to the published 4-chlorobenzyl and 4-fluorobenzyl analogs. This scenario is the primary evidence-based justification for acquiring the compound, as it addresses a specific, experimentally testable gap in the current SAR knowledge base [1].

Comparative Physicochemical Profiling to Establish CNS Drug-Likeness Benchmarks for Thioether-Containing Oxalamides

The compound's elevated molecular weight (429.55 g·mol⁻¹) and predicted lipophilicity place it near the boundaries of conventional CNS drug-like space. Systematic experimental determination of logD (pH 7.4), kinetic solubility, PAMPA permeability, and CYP450 inhibition would generate the first quantitative developability profile for a thioether-containing piperidine-oxalamide [1]. When benchmarked against published data for the des-thioether comparator series (where MW ranges 320–400 g·mol⁻¹ and cLogP ranges 2.5–3.5), these data would quantify the developability penalty or advantage conferred by the 2-(methylthio)benzyl group [2].

Chemical Probe for Sulfur-π Interaction Studies in Ligand-Receptor Binding

The ortho-methylthio substituent on the benzyl ring is positioned to engage in sulfur-π interactions with aromatic residues in receptor binding pockets. This structural feature is absent from all published piperidine-oxalamide sigma ligands. Procurement for co-crystallography or mutagenesis-coupled binding studies would enable direct experimental assessment of the role of sulfur-π interactions in sigma receptor recognition, a mechanistic question that has been raised in the sigma receptor literature but not addressed with thioether-containing oxalamide ligands [1].

Synthetic Intermediate for Parallel Library Synthesis of 2-(Methylthio)benzyl-Piperidine Derivatives

The compound's ({1-[2-(methylthio)benzyl]piperidin-4-yl}methyl)amine substructure serves as a versatile intermediate for parallel amide coupling libraries. The oxalamide linkage can be selectively cleaved under mild basic conditions to liberate the amine intermediate, which can then be re-functionalized with diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate focused libraries for high-throughput screening [1]. The commercial availability of the fully elaborated oxalamide provides a more convergent synthetic entry point than de novo construction of the 2-(methylthio)benzyl-piperidine core.

Quote Request

Request a Quote for N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.